D,L-萝卜硫素-d8 N-乙酰-L-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

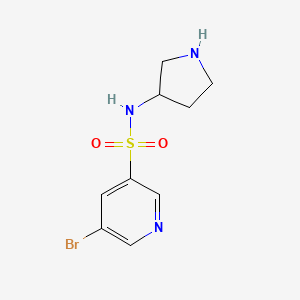

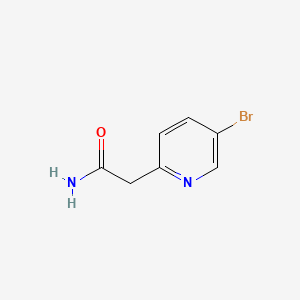

D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of SFN, a powerful inducer of chemopreventative enzymes via Keap1-Nrf2 signaling and ARE-driven gene expression . It is a sulforaphane (SFN) metabolite with a longer half-life and better blood–brain barrier permeability than those of SFN .

Molecular Structure Analysis

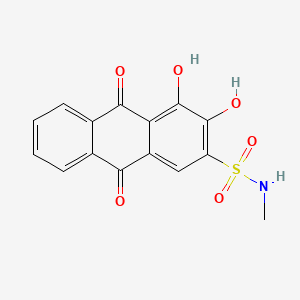

The molecular formula of D,L-Sulforaphane N-Acetyl-L-cysteine is C11H20N2O4S3 . It contains 39 bonds in total, including 19 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfoxide .Physical And Chemical Properties Analysis

D,L-Sulforaphane N-Acetyl-L-cysteine is a crystalline solid. It is soluble in DMF and DMSO at 10 mg/ml, in Ethanol at 5 mg/ml, and in PBS (pH 7.2) at 10 mg/ml .科学研究应用

Cancer Treatment

D,L-Sulforaphane (SFN), a synthetic analogue of broccoli-derived isomer L-SFN, has been found to exert cytotoxic effects on multiple tumor cell types . It has been shown to induce apoptosis in human glioblastoma cells by inactivating the STAT3 signaling pathway . This process is mediated by an increase in intracellular reactive oxygen species (ROS) levels .

Antioxidant Effects

SFN and its metabolites, including sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), sulforaphane cysteine-glycine (SFN-CG) and sulforaphane-N-acetyl-cysteine (SFN-NAC), have potent antioxidant effects . These compounds may offer therapeutic value due to their ability to neutralize harmful free radicals in the body .

Detoxification

SFN is a potent inducer of phase II detoxifying enzymes . These enzymes play a crucial role in the body’s defense system by neutralizing and eliminating harmful substances .

Breast Cancer Prevention

Recent investigations reveal that SFN can inhibit malignant cell proliferation and tumor sphere formation of cancer stem-like cells (CSCs) in triple-negative breast cancer (TNBC) models . This suggests a potential role for SFN in the prevention and treatment of breast cancer .

Pharmacokinetic Studies

A high-throughput method for measuring SFN and its metabolites in human plasma using Liquid Chromatography–Mass Spectrometry (LC–MS) has been developed . This method can accurately quantify SFN and its metabolites at low concentrations in plasma, which is crucial for pharmacokinetic studies and clinical trials .

Chemopreventive Agent

Given its potent antioxidant effects and ability to induce apoptosis in cancer cells, SFN is being evaluated as a cancer chemopreventive agent . Further research is needed to fully understand its potential benefits and applications in cancer prevention and treatment .

未来方向

Sulforaphane shows promise for clinical use due to its effect on inflammatory pathways, favorable pharmacokinetic profile, and high bioavailability . The potential of sulforaphane to improve platelet functionality in impaired metabolic processes has hardly been studied in humans . These findings suggest that SFN-NAC is a novel potential anti-glioma agent .

属性

IUPAC Name |

2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBKTCHILXGOT-SQUIKQQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676147 |

Source

|

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine | |

CAS RN |

1354064-85-9 |

Source

|

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)